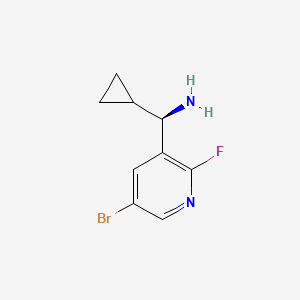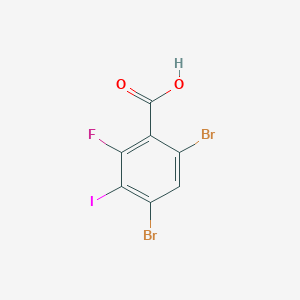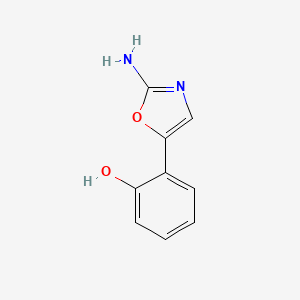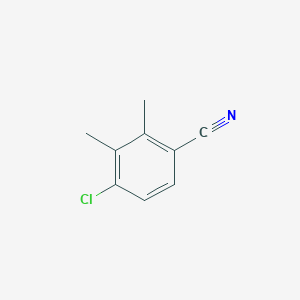
4-Chloro-2,3-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzonitrile with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the benzene ring towards nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the methyl groups.
2,3-Dimethylbenzonitrile: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylbenzonitrile: Similar structure with one methyl group.
Uniqueness
4-Chloro-2,3-dimethylbenzonitrile is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C9H8ClN |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
4-chloro-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3 |
Clave InChI |
KFGKGRVSLXYCAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




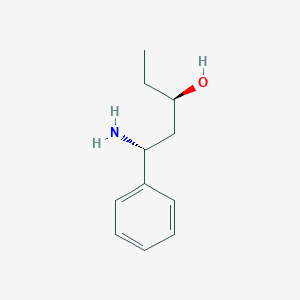



![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
